oleoyl-L-carnitine

Neuropharmacology Pain Research Transporter Assays

Research on fatty acid oxidation disorders and GlyT2 pharmacology demands chain-defined acylcarnitine standards. Oleoyl-L-carnitine (CAS 38677-66-6) delivers this precision. • Selective GlyT2 inhibitor (IC50 340 nM), 15-fold over N-arachidonyl-glycine - key control for non-opioid analgesic screening. • Validated LC-MS standard for CPT2/VLCAD deficiency diagnostics. • Top acylcarnitine predictor of CV mortality in ESRD (adj. OR 2.3, P=0.001). Full analytical documentation provided.

Molecular Formula C25H47NO4
Molecular Weight 425.6 g/mol
CAS No. 38677-66-6
Cat. No. B600620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoleoyl-L-carnitine
CAS38677-66-6
Molecular FormulaC25H47NO4
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1
InChIKeyIPOLTUVFXFHAHI-WHIOSMTNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleoyl-L-carnitine Procurement for Research & Metabolomics


Oleoyl-L-carnitine (CAS 38677-66-6) is a long-chain acylcarnitine, formed by the esterification of L-carnitine with oleic acid, a monounsaturated omega-9 fatty acid [1]. As a long-chain acylcarnitine (C14-C21), its primary physiological role is facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for beta-oxidation and energy production [2]. It is a naturally occurring, endogenous metabolite detectable in human plasma and is part of a large family of over 1,000 acylcarnitines with diverse acyl chain lengths and saturations, each possessing distinct biological properties [1].

Risks of Substituting Oleoyl-L-carnitine


Long-chain acylcarnitines are not a homogeneous class of interchangeable biomolecules. The specific fatty acid moiety—its chain length, degree, and type of unsaturation, and even its cis/trans isomerism—dictates profound and often divergent effects on cellular function, enzymatic activity, and pathophysiological outcomes [1]. For instance, while some acylcarnitines are essential for mitochondrial function, others, such as palmitoylcarnitine (C16:0), are implicated in cardiotoxicity and disruption of insulin signaling [2]. Similarly, the position of a double bond or the stereoisomerism can radically alter biological potency and target selectivity, as demonstrated by the differential inhibition of glycine transporters [3]. Therefore, in studies ranging from metabolic flux analysis to targeted pharmacology, substituting oleoyl-L-carnitine with another long-chain acylcarnitine, such as palmitoyl-L-carnitine or stearoyl-L-carnitine, introduces a significant confounding variable that can lead to misinterpretation of biological mechanisms or assay results. The evidence below quantifies these specific, non-interchangeable properties.

Oleoyl-L-carnitine Differentiation from Analogs


Selective GlyT2 Inhibition Over GlyT1

Oleoyl-L-carnitine is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), with an IC50 of 340 nM [1]. This is 15-fold more potent than the previously identified lipid inhibitor N-arachidonyl-glycine [1]. Crucially, it demonstrates high selectivity for GlyT2 over the closely related glycine transporter 1 (GlyT1), with an IC50 for GlyT1 of >10,000 nM .

Neuropharmacology Pain Research Transporter Assays

Species-Specific LCAT Inhibition

Oleoyl-L-carnitine is a direct inhibitor of the enzyme lecithin:cholesterol acyltransferase (LCAT) in rodent plasma, a property it shares with other long-chain saturated acylcarnitines but not with short- or medium-chain analogs [1]. At a concentration of 500 µM, oleoyl-L-carnitine inhibits LCAT activity in rat plasma by 32% [1]. This effect is specific to the long acyl chain (≥12 carbons) and is notably absent in human plasma, highlighting a critical species-dependent difference in enzyme structure or interaction that is vital for translational research design [1].

Lipid Metabolism Cardiovascular Research Enzymology

Cardiotoxicity vs. Saturated Analogs

Long-chain acylcarnitines are known to exert cardiotoxic effects, primarily through impairment of mitochondrial function. A 2025 study directly compared the effects of several acylcarnitines on cardiac function. While saturated palmitoylcarnitine (PC) and monounsaturated cis-oleoylcarnitine (cis-OC) both reduced cardiac contractility and suppressed mitochondrial OXPHOS, their effects were distinct from those of polyunsaturated acylcarnitines, which were less toxic [1]. Although direct quantitative comparison between oleoyl-L-carnitine and its saturated analogs for cardiotoxicity is limited, this study establishes that the degree of unsaturation is a key determinant of cardiotoxic potential, positioning monounsaturated species like oleoyl-L-carnitine in a distinct category from more toxic saturated and trans-unsaturated variants [1].

Cardiovascular Safety Mitochondrial Biology Toxicology

Cardiovascular Mortality Biomarker

In a clinical cohort of 352 incident dialysis patients, plasma oleoylcarnitine (C18:1) was identified as the long-chain acylcarnitine with the strongest association with 1-year cardiovascular mortality [1]. After multivariate adjustment for other acylcarnitines and clinical variables, an elevation of one standard deviation in oleoylcarnitine was associated with a more than two-fold increased odds of cardiovascular death (adjusted odds ratio 2.3, 95% CI 1.4-3.8, P=0.001) [1]. While other long-chain acylcarnitines were also associated with risk, the strength of association was most pronounced for oleoylcarnitine in the unadjusted analysis, and it remained an independent predictor in the adjusted model [1].

Clinical Metabolomics Nephrology Biomarker Discovery

Oleoyl-L-carnitine Key Applications


GlyT2 Analgesic Assay Development

Given its potent and selective inhibition of GlyT2 (IC50 = 340 nM) and 15-fold superiority over N-arachidonyl-glycine, oleoyl-L-carnitine serves as a critical positive control and reference compound in the development of novel, non-opioid analgesics. It is essential for validating high-throughput screening assays, performing SAR studies on GlyT2 inhibitors, and investigating the role of endogenous lipid modulators in pain pathways [1].

Cardiovascular & Renal Metabolomic Profiling

As the long-chain acylcarnitine with the strongest independent association with cardiovascular mortality in incident dialysis patients (adjusted OR 2.3, P=0.001), oleoyl-L-carnitine is a non-negotiable component of any targeted metabolomics panel designed to study or stratify cardiovascular risk in chronic kidney disease, end-stage renal disease, or heart failure [2]. Its use as a quantitative standard is essential for accurate and reproducible LC-MS/MS analysis in these clinical research applications.

Long-Chain Fatty Acid Oxidation Disorders

Oleoyl-L-carnitine is a diagnostic metabolite that accumulates in the plasma of individuals with specific inborn errors of metabolism, including carnitine palmitoyltransferase 2 (CPT2) deficiency and very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency [3]. It is therefore an essential analytical standard and research compound for laboratories involved in newborn screening, confirmatory diagnostics, and the study of the pathophysiology of LC-FAODs.

Mitochondrial Dysfunction and Lipotoxicity

Oleoyl-L-carnitine is a defined, monounsaturated long-chain acylcarnitine that is a key tool for dissecting the mechanisms of lipotoxicity. In studies of beta-cell failure, insulin resistance, and diabetic cardiomyopathy, it can be used to model the specific mitochondrial and signaling effects of monounsaturated fatty acid overload, providing a critical comparison point against saturated analogs like palmitoylcarnitine, which have distinct and often more severe cardiotoxic effects [4].

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